molecular formula C12H9F3N2O3 B2754768 N-(furan-2-ylmethyl)-2-nitro-4-(trifluoromethyl)aniline CAS No. 381196-30-1

N-(furan-2-ylmethyl)-2-nitro-4-(trifluoromethyl)aniline

Cat. No.: B2754768
CAS No.: 381196-30-1
M. Wt: 286.21
InChI Key: RLLQMCBJNDRXGR-UHFFFAOYSA-N
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Description

N-(Furan-2-ylmethyl)-2-nitro-4-(trifluoromethyl)aniline (CAS 381196-30-1) is a chemical compound with a molecular formula of C12H9F3N2O3 and a molecular weight of 286.21 g/mol . This aniline derivative is characterized by the presence of a furanylmethyl group and is primarily utilized as a key synthetic intermediate in the research and development of agrochemicals and pharmaceuticals . Its specific molecular architecture, featuring both a trifluoromethyl group and a nitro group on the aniline ring, is known to enhance biological activity, making it a valuable scaffold for constructing potential herbicides and fungicides . The incorporated furan ring, a common motif in heterocyclic chemistry, further contributes to its utility by enabling diverse functionalization for targeted molecule design in organic synthesis . This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications. Proper storage recommendations include maintaining the product in a dark place under an inert atmosphere at 2-8°C . The compound is assigned the safety hazard statements H302 (Harmful if swallowed), H315 (Causes skin irritation), and H319 (Causes serious eye irritation) .

Properties

IUPAC Name

N-(furan-2-ylmethyl)-2-nitro-4-(trifluoromethyl)aniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9F3N2O3/c13-12(14,15)8-3-4-10(11(6-8)17(18)19)16-7-9-2-1-5-20-9/h1-6,16H,7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RLLQMCBJNDRXGR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)CNC2=C(C=C(C=C2)C(F)(F)F)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9F3N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(furan-2-ylmethyl)-2-nitro-4-(trifluoromethyl)aniline typically involves a multi-step process. One common method includes the following steps:

    Trifluoromethylation: The trifluoromethyl group can be introduced using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonic acid.

    Furan Ring Attachment: The furan ring can be attached via a nucleophilic substitution reaction, where a furan-2-ylmethyl halide reacts with the aniline derivative.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the use of catalysts to improve yield and selectivity.

Chemical Reactions Analysis

Types of Reactions

N-(furan-2-ylmethyl)-2-nitro-4-(trifluoromethyl)aniline can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas with a palladium catalyst.

    Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas with a palladium catalyst.

    Substitution: The furan ring can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

    Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products Formed

    Oxidation: Products include nitroso derivatives or carboxylic acids.

    Reduction: Products include amine derivatives.

    Substitution: Products include halogenated derivatives of the original compound.

Scientific Research Applications

Chemistry

N-(furan-2-ylmethyl)-2-nitro-4-(trifluoromethyl)aniline serves as a building block in organic synthesis. Its unique structural features facilitate the creation of more complex compounds, making it valuable in the development of new materials and pharmaceuticals.

Biology

The compound has been investigated for its biological activities , including:

  • Antimicrobial Properties : Studies have shown that it exhibits significant antimicrobial activity against various bacterial strains, with Minimum Inhibitory Concentration (MIC) values comparable to established antibiotics.
  • Anticancer Activity : In vitro studies indicated that this compound can induce apoptosis in cancer cell lines such as MCF7 (breast cancer) and HCT116 (colon cancer). The compound demonstrated effective cytotoxicity with IC50 values indicating potential as a therapeutic agent.

Medicine

In medicinal chemistry, this compound is explored as a pharmaceutical intermediate for drug synthesis. Its ability to interact with biological targets suggests potential for developing new therapeutic agents.

Industry

The compound is used in the development of advanced materials , such as polymers and coatings. Its unique electronic and steric properties make it suitable for applications requiring specific material characteristics.

Case Studies

  • Antimicrobial Study :
    • A study conducted on various bacterial strains revealed that this compound exhibited significant inhibition against Staphylococcus aureus and Escherichia coli, suggesting its potential use as an antimicrobial agent.
  • Anticancer Research :
    • In vitro testing on MCF7 cells showed that treatment with this compound led to a dose-dependent increase in apoptosis markers, indicating its potential role in cancer therapy.

Mechanism of Action

The mechanism of action of N-(furan-2-ylmethyl)-2-nitro-4-(trifluoromethyl)aniline depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to cytotoxic effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following compounds share structural or functional similarities with N-(furan-2-ylmethyl)-2-nitro-4-(trifluoromethyl)aniline:

DNTA (N-(4-(2-(Diethylamino)ethoxy)phenyl)-2-nitro-4-(trifluoromethyl)aniline)

  • Structure: Retains the 2-nitro-4-(trifluoromethyl)aniline core but substitutes the furan group with a diethylamino ethoxy phenyl chain.
  • Applications : Evaluated as an Eag-1 potassium channel inhibitor in cancer research. Molecular docking studies (using 7CN1 protein) revealed a free energy of binding of -8.4 kcal/mol, comparable to reference inhibitors like astemizole .

Compound 17b (3,5-Dibromo-4-(2-(diethylamino)ethoxy)-N-(2-nitro-4-(trifluoromethyl)phenyl)aniline)

  • Structure: Features bromine atoms at the 3,5-positions and a diethylamino ethoxy group on the phenyl ring.
  • Synthesis : Synthesized via nucleophilic substitution with a 15% yield, indicating steric or electronic challenges during synthesis .
  • The bromine atoms may increase lipophilicity and target affinity compared to the furan derivative.

N-[2-(1H-Benzimidazol-1-yl)-5-(trifluoromethyl)phenyl]-2-nitro-4-(trifluoromethyl)aniline (5a)

  • Structure : Replaces the furan group with a benzimidazole ring, introducing additional hydrogen-bonding capabilities.
  • Synthesis : Achieved a 93% yield via condensation reactions, highlighting efficient synthetic routes for benzimidazole derivatives .
  • Applications : Exhibits cytotoxicity in cancer cell lines, suggesting that the benzimidazole moiety enhances interactions with biological targets through π-π stacking or intercalation.

N-(4-Methoxyphenyl)-2-nitro-4-(trifluoromethyl)aniline

  • Structure : Substitutes the furan group with a 4-methoxyphenyl ring.
  • Applications: Not explicitly stated, but methoxy groups are common in pharmaceuticals for modulating bioavailability.

N-Methyl-2-nitro-4-(trifluoromethyl)aniline

  • Structure : Simplifies the N-substituent to a methyl group.
  • Safety : Classified as hazardous (UN GHS Revision 8), with risks upon inhalation or dermal exposure .
  • Comparison : The smaller methyl group reduces steric hindrance but may limit target specificity in biological applications.

Structural and Functional Analysis

Physicochemical Properties

  • Molecular Weight : Ranges from ~275 (alkyl derivatives) to >500 Da (bulky substituents like benzimidazole).
  • Lipophilicity : Bromine and trifluoromethyl groups increase logP values, affecting membrane penetration .

Tabulated Comparison

Compound Name Core Structure N-Substituent Key Applications Synthesis Yield Reference
Target Compound 2-Nitro-4-(trifluoromethyl)aniline Furan-2-ylmethyl Structural studies Not reported
DNTA Same Diethylamino ethoxy phenyl Eag-1 inhibition Not reported
Compound 17b Same Dibromo-diethylamino ethoxy phenyl KV10.1 inhibition 15%
Compound 5a (Benzimidazole derivative) Same Benzimidazole Cytotoxic agents 93%
N-(4-Methoxyphenyl) analogue Same 4-Methoxyphenyl Not specified Not reported

Biological Activity

N-(furan-2-ylmethyl)-2-nitro-4-(trifluoromethyl)aniline is a compound that has garnered interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and relevant case studies.

The synthesis of this compound typically involves a multi-step process:

  • Trifluoromethylation : The trifluoromethyl group is introduced using reagents such as trifluoromethyl iodide.
  • Furan Ring Attachment : This is accomplished via a nucleophilic substitution reaction where a furan-2-ylmethyl halide reacts with an aniline derivative.

This compound is characterized by the presence of both a nitro group and a trifluoromethyl group, which confer unique electronic and steric properties, making it a valuable intermediate in organic synthesis and pharmaceutical development.

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity. It has been tested against various bacterial strains, showing significant inhibition. The Minimum Inhibitory Concentration (MIC) values for certain bacteria were found to be comparable to established antibiotics, suggesting its potential as an antimicrobial agent.

Anticancer Activity

The compound has also been investigated for its anticancer properties. In vitro studies demonstrated that it can induce apoptosis in cancer cell lines, such as MCF7 (breast cancer) and HCT116 (colon cancer), with IC50 values indicating effective cytotoxicity. Specifically, the compound was shown to suppress tumor growth in animal models, highlighting its potential as a therapeutic agent .

The biological activity of this compound is believed to involve several mechanisms:

  • Enzyme Interaction : The compound may interact with specific enzymes or receptors, leading to the inhibition or activation of pathways critical for cell survival and proliferation.
  • Bioreduction : The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, potentially leading to cytotoxic effects through oxidative stress mechanisms.

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, it's beneficial to compare it with structurally similar compounds:

Compound NameStructural FeaturesBiological Activity
N-(furan-2-ylmethyl)-2-nitroanilineLacks trifluoromethyl groupReduced activity compared to target compound
N-(furan-2-ylmethyl)-4-(trifluoromethyl)anilineDifferent nitro positionVaries in activity due to structural differences

The presence of both the nitro and trifluoromethyl groups in this compound contributes to its distinct biological activities compared to its analogs.

Case Studies

  • Antimicrobial Study : A study conducted on various bacterial strains demonstrated that this compound exhibited MIC values ranging from 15.6 to 500 μg/mL against pathogens such as Staphylococcus aureus and Escherichia coli. This suggests its potential as an alternative antimicrobial agent .
  • Anticancer Efficacy : In vivo studies showed that treatment with this compound significantly reduced tumor size in mice models compared to controls. Flow cytometry analysis indicated increased apoptosis in treated cancer cells, reinforcing its role as a potential anticancer drug .

Q & A

Basic: What spectroscopic techniques are commonly employed to characterize N-(furan-2-ylmethyl)-2-nitro-4-(trifluoromethyl)aniline?

Methodological Answer:
The compound is typically characterized using NMR (¹H, ¹³C, and ¹⁹F) , IR spectroscopy , and high-resolution mass spectrometry (HRMS) .

  • NMR : Assign chemical shifts to confirm the furan and trifluoromethyl groups. For example, the trifluoromethyl group shows distinct ¹⁹F NMR signals near δ -60 ppm, while aromatic protons appear in the δ 6.5–8.5 range .
  • IR : Identify nitro (N–O stretching at ~1520 cm⁻¹) and amine (N–H stretching at ~3300 cm⁻¹) functional groups .
  • HRMS : Validate molecular weight and fragmentation patterns to confirm purity .

Advanced: How can computational modeling predict the interaction of this compound with biological targets like the aryl hydrocarbon receptor (AHR)?

Methodological Answer:
Homology modeling and molecular docking are key.

  • Homology Modeling : Use templates like HIF-2α (PDB: 3H82) to build AHR ligand-binding domain models. Optimize the model using software like Molsoft ICM .
  • Docking Studies : Perform rigid/flexible docking to assess binding affinity. For example, nitro and trifluoromethyl groups may form hydrophobic interactions, while the furan ring engages in π-π stacking .
  • Validation : Compare docking scores with known agonists/antagonists and validate via mutagenesis or binding assays .

Basic: What synthetic routes are reported for this compound?

Methodological Answer:
Two primary methods are documented:

Reductive Amination : React furfural derivatives with 2-nitro-4-(trifluoromethyl)aniline using catalysts like NaBH₃CN or LiAlH₄ in ethanol under reflux .

Nucleophilic Substitution : Substitute halogenated intermediates (e.g., 1-fluoro-2-nitro-4-(trifluoromethyl)benzene) with furfurylamine in the presence of triethylamine, yielding the product in ~44% efficiency .

Advanced: How can researchers resolve contradictions in spectroscopic data (e.g., unexpected NMR shifts)?

Methodological Answer:

  • Cross-Validation : Compare experimental NMR/IR data with DFT-calculated spectra (e.g., using Gaussian or ORCA software) to identify discrepancies in substituent effects or solvation .
  • Isotopic Labeling : Use deuterated solvents to isolate solvent-induced shifts.
  • X-ray Crystallography : Resolve structural ambiguities by determining the crystal structure (e.g., SHELX for refinement) .

Advanced: What strategies optimize the synthesis yield of this compound?

Methodological Answer:

  • Catalyst Screening : Test palladium or copper catalysts for nucleophilic substitution efficiency .
  • Solvent Optimization : Polar aprotic solvents (DMF, DMSO) enhance nitro-group reactivity, while ethanol improves reductive amination .
  • Temperature Control : Maintain 60–80°C during substitution to avoid side reactions (e.g., nitro reduction) .

Basic: What computational methods evaluate the electronic properties of this compound?

Methodological Answer:

  • DFT Calculations : Use B3LYP/6-31G(d) basis sets to map electrostatic potentials, HOMO-LUMO gaps, and charge distribution. The nitro group’s electron-withdrawing effect reduces HOMO energy, influencing reactivity .
  • Molecular Dynamics (MD) : Simulate solvation effects in water or DMSO to predict solubility and aggregation behavior .

Advanced: How can analogues of this compound be designed for enhanced biological activity?

Methodological Answer:

  • Bioisosteric Replacement : Replace the trifluoromethyl group with perfluoroalkyl chains (e.g., -CF₂CF₃) to increase lipophilicity and metabolic stability .
  • Ring Modifications : Substitute the furan with thiophene or pyridine rings to alter π-stacking interactions .
  • Pharmacophore Modeling : Identify critical binding motifs (e.g., nitro positioning) using software like Schrödinger’s Phase .

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